Cas no 3260-49-9 (4,6-Dihydroxy-3(2H)-benzofuranone)

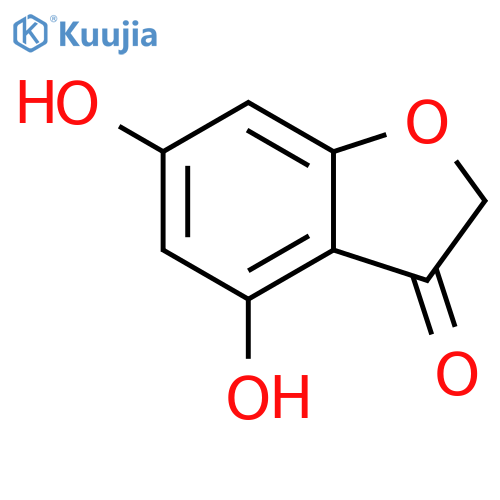

3260-49-9 structure

商品名:4,6-Dihydroxy-3(2H)-benzofuranone

4,6-Dihydroxy-3(2H)-benzofuranone 化学的及び物理的性質

名前と識別子

-

- 4,6-dihydroxybenzofuran-3-one

- 4,6-dihydroxy-1-benzofuran-3(2H)-one

- 4,6-dihydroxy-1-benzofuran-3-one

- 3(2h)-benzofuranone, 4,6-dihydroxy-

- 4,6-dihydroxy-2-hydrobenzo[b]furan-3-one

- 4,6-dihydroxy-3(2H)-benzofuranone

- 4,6-dihydroxy-3-benzofuranone

- 4,6-dihydroxybenzofuran-3(2H)-one

- 4,6-Dihydroxy-benzofuran-3-on

- 4,6-dihydroxy-benzofuran-3-one

- 4,6-dihydroxycoumaran-3-one

- AC1L5FI0

- AC1Q6DSZ

- NSC19025

- STOCK1N-36563

- SureCN1428288

- 4,6-Dihydroxy-3-coumaranone

- AKOS000266980

- SCHEMBL1428288

- 4,6-Dihydroxy-3-benzofuranone; 4,6-Dihydroxy-3-coumaranone; 4,6-Dihydroxybenzofuran-3(2H)-one; 4,6-Dihydroxycoumaranone; NSC 19025

- MFCD00597844

- DTXSID00280906

- W18360

- DS-014646

- OPSLRXQDYBYKHC-UHFFFAOYSA-N

- BBL034781

- SY248379

- NSC-19025

- 3260-49-9

- CS-0060207

- VU0421903-2

- F3139-1625

- ZB0717

- 4,6-dihydroxy-coumaran-3-one

- STK922918

- NSC 19025

- 4,6-Dihydroxy-3(2H)-benzofuranone

-

- MDL: MFCD00597844

- インチ: InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2

- InChIKey: OPSLRXQDYBYKHC-UHFFFAOYSA-N

- ほほえんだ: C1C(=O)C2=C(C=C(C=C2O1)O)O

計算された属性

- せいみつぶんしりょう: 166.02658

- どういたいしつりょう: 166.02660867g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- 密度みつど: 1.614±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 260 ºC

- ようかいど: 微溶性(1.3 g/l)(25ºC)、

- PSA: 66.76

- LogP: 0.67290

4,6-Dihydroxy-3(2H)-benzofuranone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY248379-1g |

4,6-Dihydroxybenzofuran-3(2H)-one |

3260-49-9 | ≥95% | 1g |

¥4420.00 | 2024-07-09 | |

| TRC | D449873-500mg |

4,6-Dihydroxy-3(2H)-benzofuranone |

3260-49-9 | 500mg |

$ 1828.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | D919379-1g |

4,6-Dihydroxybenzofuran-3(2H)-one |

3260-49-9 | 95% | 1g |

$570 | 2025-02-22 | |

| 1PlusChem | 1P00CNOU-100mg |

4,6-dihydroxybenzofuran-3-one |

3260-49-9 | 95% | 100mg |

$107.00 | 2025-02-26 | |

| A2B Chem LLC | AF89774-250mg |

4,6-Dihydroxybenzofuran-3(2H)-one |

3260-49-9 | 95% | 250mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AF89774-1g |

4,6-Dihydroxybenzofuran-3(2H)-one |

3260-49-9 | 95% | 1g |

$377.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D771096-100mg |

4,6-dihydroxybenzofuran-3-one |

3260-49-9 | 95% | 100mg |

$235 | 2025-02-26 | |

| eNovation Chemicals LLC | D771096-1g |

4,6-dihydroxybenzofuran-3-one |

3260-49-9 | 95% | 1g |

$1090 | 2025-02-26 | |

| eNovation Chemicals LLC | D919379-1g |

4,6-Dihydroxybenzofuran-3(2H)-one |

3260-49-9 | 95% | 1g |

$570 | 2025-02-21 | |

| abcr | AB544179-250 mg |

4,6-Dihydroxybenzofuran-3(2H)-one; . |

3260-49-9 | 250MG |

€332.30 | 2023-07-11 |

4,6-Dihydroxy-3(2H)-benzofuranone 関連文献

-

Kohei Imai,Ikuo Nakanishi,Kei Ohkubo,Yusuke Ohba,Takuya Arai,Mirei Mizuno,Shunichi Fukuzumi,Ken-ichiro Matsumoto,Kiyoshi Fukuhara RSC Adv. 2017 7 17968

-

2. Arylation of α-(phenylthio)ketones with aryllead(IV) derivatives: application to the synthesis of 2-arylbenzofuran-3(2H)-one derivativesDervilla M. X. Donnelly,Joshua M. Kielty,Antoine Cormons,Jean-Pierre Finet J. Chem. Soc. Perkin Trans. 1 1993 2069

3260-49-9 (4,6-Dihydroxy-3(2H)-benzofuranone) 関連製品

- 71699-34-8(3-Coumaranone)

- 15832-09-4(6-methoxy-2,3-dihydro-1-benzofuran-3-one)

- 2750-25-6(1-(2-ethoxy-6-hydroxyphenyl)ethan-1-one)

- 7169-34-8(2,3-dihydro-1-benzofuran-3-one)

- 33675-61-5(Ethanone,1-(2,6-diethoxyphenyl)-)

- 22924-18-1(2',4'-Diethoxyacetophenone)

- 14771-00-7(5,6-Dihydroxybenzofuran-3-one)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3260-49-9)4,6-Dihydroxy-3(2H)-benzofuranone

清らかである:99%

はかる:1g

価格 ($):466.0